molecular formula C12H20O5 B274451 4-Acetyl-4-propylheptanedioic acid

4-Acetyl-4-propylheptanedioic acid

Cat. No. B274451
M. Wt: 244.28 g/mol
InChI Key: HLKYDGZQCWSECQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetyl-4-propylheptanedioic acid (APHA) is a dicarboxylic acid that has gained attention in the field of scientific research due to its potential therapeutic applications. APHA is a derivative of 4-heptanone, which is commonly used as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of 4-Acetyl-4-propylheptanedioic acid involves its ability to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. This leads to a reduction in oxidative stress and inflammation, which are known to contribute to the pathogenesis of neurological disorders.
Biochemical and Physiological Effects
Studies have shown that this compound has antioxidant, anti-inflammatory, and anti-apoptotic effects. It has been shown to increase the levels of glutathione, a potent antioxidant, and reduce the levels of malondialdehyde, a marker of oxidative stress. This compound has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Acetyl-4-propylheptanedioic acid in lab experiments is its ability to cross the blood-brain barrier, which allows it to exert its neuroprotective effects in the brain. However, a limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 4-Acetyl-4-propylheptanedioic acid. One area of research is the development of novel drug delivery systems that can enhance its solubility and bioavailability. Another area of research is the investigation of its potential therapeutic applications in other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, the development of this compound analogs with improved efficacy and safety profiles is an area of interest.
Conclusion
In conclusion, this compound is a dicarboxylic acid that has gained attention in the field of scientific research due to its potential therapeutic applications in the treatment of neurological disorders. Its mechanism of action involves its ability to reduce oxidative stress and inflammation in the brain. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for its study that could lead to the development of novel therapeutic agents.

Synthesis Methods

4-Acetyl-4-propylheptanedioic acid can be synthesized through a multi-step process involving the reaction of 4-heptanone with malonic acid and subsequent decarboxylation. The final product is obtained through the addition of acetic anhydride and sulfuric acid.

Scientific Research Applications

4-Acetyl-4-propylheptanedioic acid has been studied for its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Molecular Formula

C12H20O5

Molecular Weight

244.28 g/mol

IUPAC Name

4-acetyl-4-propylheptanedioic acid

InChI

InChI=1S/C12H20O5/c1-3-6-12(9(2)13,7-4-10(14)15)8-5-11(16)17/h3-8H2,1-2H3,(H,14,15)(H,16,17)

InChI Key

HLKYDGZQCWSECQ-UHFFFAOYSA-N

SMILES

CCCC(CCC(=O)O)(CCC(=O)O)C(=O)C

Canonical SMILES

CCCC(CCC(=O)O)(CCC(=O)O)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.